molecular formula C15H16F3N5 B10926002 6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10926002
M. Wt: 323.32 g/mol
InChI Key: NECJRZJNYSLFHF-UHFFFAOYSA-N
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Description

6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazole with 1,3-dimethyl-1H-pyrazol-4-ylamine in the presence of a suitable catalyst . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H16F3N5

Molecular Weight

323.32 g/mol

IUPAC Name

6-(1,3-dimethylpyrazol-4-yl)-1-ethyl-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C15H16F3N5/c1-5-23-14-13(9(3)21-23)11(15(16,17)18)6-12(19-14)10-7-22(4)20-8(10)2/h6-7H,5H2,1-4H3

InChI Key

NECJRZJNYSLFHF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CN(N=C3C)C)C(F)(F)F

Origin of Product

United States

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